molecular formula C20H42O6 B12841258 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol CAS No. 97404-08-5

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol

Cat. No.: B12841258
CAS No.: 97404-08-5
M. Wt: 378.5 g/mol
InChI Key: PUJVHDGLFNDWDZ-UHFFFAOYSA-N
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Description

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (CAS: 66172-86-9) is a branched polyether alcohol with the molecular formula C20H42O6 and a molecular weight of 378.54 g/mol . Its structure comprises a methyl-substituted hydrocarbon chain (23-methylnonoxy) linked to five ethylene oxide (EO) units and terminated by a hydroxyl group. Key properties include a boiling point of 456.9°C (760 mmHg), density of 0.974 g/cm³, and a calculated hydrophobicity (XlogP) of 3.1, indicating moderate lipophilicity . It is registered under EINECS 306-771-2 and is commonly used as a nonionic surfactant or emulsifier in industrial applications .

Properties

CAS No.

97404-08-5

Molecular Formula

C20H42O6

Molecular Weight

378.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(8-methylnonoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C20H42O6/c1-20(2)8-6-4-3-5-7-10-22-12-14-24-16-18-26-19-17-25-15-13-23-11-9-21/h20-21H,3-19H2,1-2H3

InChI Key

PUJVHDGLFNDWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving polyether chains and methylation agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxid

Biological Activity

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is a complex organic compound with a unique structure characterized by multiple ether linkages and a hydroxyl group. Its molecular formula is C₃₄H₇₄O₅, and it has been identified under the CAS number 97404-08-5. The compound's amphiphilic nature suggests potential biological activities that merit further investigation.

Chemical Structure and Properties

The structural composition of 23-methyl-3,6,9,12,15-pentaoxatetracosan-1-ol includes five ether groups and a terminal hydroxyl group. This configuration endows the molecule with both hydrophobic and hydrophilic characteristics, which can influence its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC₃₄H₇₄O₅
Molecular Weight578.97 g/mol
CAS Number97404-08-5
Density1.0 ± 0.1 g/cm³
Boiling Point456.9 ± 35.0 °C
LogP2.37

The biological activity of 23-methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is hypothesized to arise from its amphiphilic nature, allowing it to interact with cell membranes and potentially modulate various biological processes. Some proposed mechanisms include:

  • Membrane Interaction : Due to its hydrophobic segments, the compound may integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Antioxidant Properties : The hydroxyl group can act as a radical scavenger, providing protective effects against oxidative stress.
  • Modulation of Enzyme Activity : It may influence enzymatic pathways by interacting with active sites or altering enzyme conformation.

Future Research Directions

To fully elucidate the biological activity of 23-methyl-3,6,9,12,15-pentaoxatetracosan-1-ol, several research avenues should be pursued:

  • In Vitro Studies : Conducting cell culture experiments to assess cytotoxicity and cellular uptake.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : Investigating specific pathways affected by the compound using molecular biology techniques.

Comparison with Similar Compounds

Structural Variations in Polyether Alcohols

The target compound belongs to a broader class of polyether alcohols characterized by ethylene oxide (EO) units and hydrocarbon substituents. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) EO Units Substituent CAS Number Key References
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol C20H42O6 378.54 5 23-Methylnonoxy 66172-86-9
3,6,9,12,15-Pentaoxahexacosan-1-ol C21H44O6 392.58 5 Hexacosyl (C26) 92691-26-4
3,6,9,12,15-Pentaoxatricosan-1-ol C18H38O6 350.49 5 Octyl (C8) N/A
3,6,9,12,15-Pentaoxanonadecan-1-ol C14H30O6 294.38 5 Butyl (C4) 1786-94-3
26-(Nonylphenoxy)-octaoxahexacosan-1-ol C34H62O9 626.85 8 Nonylphenoxy (C9 aryl-subst.) N/A

Key Observations :

  • Chain Length and Branching: The target compound’s 23-methylnonoxy group balances hydrophobicity and steric effects, whereas analogs like 3,6,9,12,15-Pentaoxahexacosan-1-ol have longer linear chains (C26), enhancing lipophilicity .
  • EO Units: Increasing EO units (e.g., 8 in 26-(nonylphenoxy)-octaoxahexacosan-1-ol) improves water solubility and surfactant efficacy but reduces thermal stability .
  • Substituent Effects: Aryl groups (e.g., nonylphenoxy) enhance surfactant performance but raise environmental toxicity concerns compared to alkyl-substituted analogs .

Physicochemical Properties

Property Target Compound 3,6,9,12,15-Pentaoxahexacosan-1-ol 3,6,9,12-Tetraoxatetracosan-1-ol
Boiling Point (°C) 456.9 Not reported Not reported
Density (g/cm³) 0.974 Not reported Not reported
Hydrophobic Parameter (XlogP) 3.1 ~3.5 (estimated) ~2.8 (estimated)
Safety Profile No direct data H318 (Eye damage) H318 (Eye damage)
Applications Surfactant, emulsifier Specialty surfactants Industrial solvents

Analysis :

  • Boiling Points : The target compound’s high boiling point (456.9°C ) reflects strong intermolecular hydrogen bonding from its hydroxyl group and EO units .
  • Hydrophobicity : The higher XlogP of 3,6,9,12,15-Pentaoxahexacosan-1-ol (~3.5) compared to the target compound (3.1) correlates with its longer hydrocarbon chain .
  • Safety : Analogous compounds like 3,6,9,12-Tetraoxatetracosan-1-ol carry H318 hazards (eye damage), suggesting similar precautions are necessary for the target compound despite lacking explicit data .

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